N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide
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Overview
Description
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the oxolan-2-yl ring, followed by the introduction of the purin-6-yl group. The final steps involve the addition of the benzamide group and the protection of the functional groups to ensure stability.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The compound’s structure allows it to bind to these targets with high affinity, resulting in potent biological activity.
Comparison with Similar Compounds
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide can be compared with other similar compounds, such as:
2-phenylethanol: Known for its aromatic properties and used in fragrances.
p-hydroxyphenylethanol: Studied for its biological activities.
4-hydroxybenzaldehyde: Used in organic synthesis and as an intermediate in the production of various chemicals.
These compounds share some structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C45H51N6O6P |
---|---|
Molecular Weight |
802.9 g/mol |
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C45H51N6O6P/c1-30(2)51(31(3)4)58(7)57-38-26-40(50-29-48-41-42(46-28-47-43(41)50)49-44(52)32-14-10-8-11-15-32)56-39(38)27-55-45(33-16-12-9-13-17-33,34-18-22-36(53-5)23-19-34)35-20-24-37(54-6)25-21-35/h8-25,28-31,38-40H,26-27H2,1-7H3,(H,46,47,49,52)/t38-,39+,40+,58?/m0/s1 |
InChI Key |
SHLCUYWRZCTCOJ-YWGGCHKGSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(C)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
Canonical SMILES |
CC(C)N(C(C)C)P(C)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
Origin of Product |
United States |
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